(2Z)-1H-Pyrrolo[1,2-d][1,4]diazonine
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Overview
Description
1H-PYRROLO[1,2-D][1,4]DIAZONINE is a heterocyclic compound with the molecular formula C10H10N2. This compound features a fused ring system consisting of a pyrrole ring and a diazonine ring, making it a unique structure in the realm of organic chemistry
Preparation Methods
The synthesis of 1H-PYRROLO[1,2-D][1,4]DIAZONINE can be achieved through several synthetic routes. One common method involves the fusion of a pyrazinone to a pyrrole derivative . This process typically includes the following steps:
Formation of Pyrrole Derivative: Starting with a pyrrole-2-carboxamide, electrophilic groups are introduced to the amide, which then react intramolecularly with the nucleophilic pyrrole nitrogen.
Cyclization: The intermediate undergoes cyclization to form the diazonine ring system.
Purification: The final product is purified using chromatographic techniques.
Chemical Reactions Analysis
1H-PYRROLO[1,2-D][1,4]DIAZONINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the ring system.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
1H-PYRROLO[1,2-D][1,4]DIAZONINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and antiviral properties.
Materials Science: Its unique ring structure makes it a candidate for use in organic electronics and as a building block for novel materials.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which 1H-PYRROLO[1,2-D][1,4]DIAZONINE exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic ring system . These interactions can modulate biological pathways, leading to its observed biological activities.
Comparison with Similar Compounds
1H-PYRROLO[1,2-D][1,4]DIAZONINE can be compared with other similar compounds, such as pyrrolopyrazine derivatives . These compounds also feature fused ring systems and exhibit a range of biological activities. 1H-PYRROLO[1,2-D][1,4]DIAZONINE is unique due to its specific ring fusion and the presence of the diazonine ring, which imparts distinct chemical and biological properties.
Similar compounds include:
Pyrrolopyrazine: Known for its antimicrobial and kinase inhibitory activities.
Pyrrolopyridine: Studied for its potential in treating neurological disorders.
Pyrrolodiazepine: Exhibits antidepressant and anxiolytic properties.
Properties
CAS No. |
551942-21-3 |
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Molecular Formula |
C10H10N2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
1H-pyrrolo[1,2-d][1,4]diazonine |
InChI |
InChI=1S/C10H10N2/c1-2-6-11-7-9-12-8-3-5-10(12)4-1/h1-8H,9H2 |
InChI Key |
XHFLYXSLDQQWPR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC=CC=CC2=CC=CN21 |
Origin of Product |
United States |
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